molecular formula C6H12ClNO B3237694 Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride CAS No. 1394041-55-4

Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride

Cat. No.: B3237694
CAS No.: 1394041-55-4
M. Wt: 149.62
InChI Key: PHROTOMTSCZAKP-UHFFFAOYSA-N
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Description

Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a propargyl ether moiety. The compound combines a methyl-substituted ethylamine backbone with a terminal alkyne group, which confers reactivity for click chemistry applications or further functionalization.

Properties

IUPAC Name

N-methyl-2-prop-2-ynoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-3-5-8-6-4-7-2;/h1,7H,4-6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHROTOMTSCZAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-55-4
Record name methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride
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Preparation Methods

The synthesis of Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride typically involves the reaction of propargyl alcohol with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution, particularly in alkylation and arylation processes. Key findings include:

  • Propargyl Bromide Coupling : Reacts with propargyl bromide under basic conditions (K₂CO₃ in acetone/DMF) to form bis-alkyne derivatives, as demonstrated in polyisoxazole synthesis .

  • Phase-Transfer Alkylation : Efficient N-alkylation occurs with methyl indole derivatives using propargyl bromide under phase-transfer catalysis, yielding substituted amines.

Reaction Conditions :

SubstrateReagentSolventTemperatureYield
Methyl indolePropargyl bromideDMF50°C78%
Amine intermediatePropargyl bromideAcetoneRT90%

Cycloaddition Reactions

The alkyne moiety participates in [3+2] cycloadditions, such as Huisgen azide-alkyne click chemistry:

  • Nitrile Oxide Cycloaddition : Forms polyisoxazoles when reacted with nitrile oxides under thermal conditions (80–100°C). The reaction proceeds regioselectively to yield 3,5-disubstituted isoxazoles .

  • Kinetic Studies : Variable-temperature ¹H NMR revealed rotational barriers (ΔG‡ ≈ 72–75 kJ/mol) in cycloadducts, influencing polymerization efficiency .

Cycloaddition Outcomes :

Cycloaddition TypeReagentProductThermal Stability (TGA)
Nitrile oxide1a Polyisoxazole p(1a-co-5a) 5% decomposition at 251°C
Azide-alkyneNaN₃Triazole derivativesNot reported

Oxidative and Reductive Transformations

The compound undergoes redox reactions mediated by transition metals:

  • Palladium-Catalyzed Coupling : Participates in Sonogashira coupling with aryl halides to form C–C bonds, though specific yields are undocumented .

  • Reductive Amination : Reacts with aldehydes/ketones under H₂/Pd-C to form secondary amines, leveraging the NH group’s nucleophilicity.

Acid-Base Reactions

As a hydrochloride salt, it readily undergoes neutralization:

  • Deprotonation : Treatment with NaOH liberates the free base, enhancing solubility in organic solvents for subsequent reactions.

  • Salt Metathesis : Reacts with AgNO₃ to precipitate AgCl, confirming ionic character .

Comparative Reactivity with Analogues

Structural variations impact reactivity:

CompoundFunctional GroupsKey Reactivity
Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine HClAlkyne, amineCycloaddition, alkylation
Ethyl(methyl)(prop-2-yn-1-yl)amine HClAlkyne, tertiary amineReduced nucleophilicity
Methyl[2-(allyloxy)ethyl]amine HClAlkene, amineDiels-Alder reactivity

Scientific Research Applications

Anticancer Activity

Mannich bases, which include derivatives of methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride, have been extensively studied for their anticancer properties. Research indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. For instance, compounds synthesized through Mannich reactions demonstrated IC50 values lower than 10 μM against human WiDr colon cancer cells, highlighting their potential as anticancer agents .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies on related derivatives have reported significant antibacterial activity against Bacillus subtilis and urease inhibition, suggesting that this compound could be effective in treating infections caused by resistant bacteria .

Polymerization and Material Science

This compound serves as a precursor in the synthesis of various polymers. Its terminal alkyne functionality allows for easy incorporation into polymer chains through click chemistry, facilitating the development of new materials with tailored properties. This includes applications in producing thermally reactive polymers and dendritic structures, which are useful in drug delivery systems and advanced material applications .

Synthesis of Triazole Derivatives

The compound is utilized as an intermediate in the synthesis of triazole derivatives, which are important in medicinal chemistry for their diverse biological activities, including anti-inflammatory and antifungal effects. The presence of the prop-2-yn-1-yloxy group enhances the reactivity of the compound, making it suitable for various coupling reactions necessary for triazole synthesis .

Case Study 1: Anticancer Screening

A series of Mannich bases derived from this compound were evaluated for their cytotoxicity against several cancer cell lines. The study revealed that specific substitutions on the phenyl ring significantly influenced biological activity, with certain derivatives showing enhanced potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, derivatives of this compound were tested against a panel of bacterial strains. The results indicated that specific structural modifications led to improved antibacterial properties, suggesting pathways for developing new antimicrobial agents targeting resistant strains .

Data Table: Summary of Applications

Application AreaSpecific UsesObserved Effects
Medicinal ChemistryAnticancer agentsCytotoxicity against cancer cell lines
Antimicrobial agentsInhibition of bacterial growth
Synthetic Organic ChemistryPolymer synthesisFormation of thermally reactive polymers
Triazole synthesisDevelopment of biologically active compounds

Mechanism of Action

The mechanism of action of Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in biochemical pathways, which may result in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key functional groups (propargyl, amine, or ether linkages) or substitution patterns. Data are compiled from synthesis protocols, supplier catalogs, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine HCl C₆H₁₂ClNO 165.62 (estimated) Propargyl ether, methylamine Lab reagent, potential click chemistry
[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine HCl C₉H₉Cl₂NO 218.08 Aryl chloride, propargyl ether Discontinued; structural complexity
(prop-2-yn-1-yl)(propyl)amine HCl C₆H₁₂ClN 133.62 Propargyl, propylamine Simpler backbone; lower molecular weight
2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine HCl C₅H₁₀ClNS 159.66 Thioether (S vs. O) Enhanced lipophilicity vs. ethers
Ethyl(methyl)(prop-2-yn-1-yl)amine HCl C₆H₁₂ClN 133.62 Branched alkyl, propargyl Steric effects on reactivity

Reactivity and Functional Group Analysis

  • Propargyl Ether vs.
  • Aromatic vs. Aliphatic Backbones : The phenyl derivative ([4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine HCl) introduces aromaticity and a chlorine atom, which may enhance UV absorption or binding to aromatic receptors .
  • Steric Effects : Ethyl(methyl)(prop-2-yn-1-yl)amine HCl’s branched structure could hinder nucleophilic reactions compared to linear analogs like the target compound .

Research and Application Insights

  • Pharmaceutical Relevance : Propargylamines are precursors to acetylcholinesterase inhibitors (e.g., rivastigmine). The hydrochloride salt form improves solubility for in vitro assays .
  • Coordination Chemistry : The tertiary amine and propargyl groups in such compounds can act as ligands for transition metals, enabling catalytic or material science applications .
  • Stability Concerns : Discontinuation of certain analogs (e.g., Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine HCl) may reflect instability under storage or challenges in large-scale synthesis .

Biological Activity

Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a propargyl ether moiety, which may contribute to its biological activity. The compound can be synthesized through various methods, including the Pictet–Spengler reaction, which has been shown to yield diverse chiral derivatives with significant pharmacological effects .

Pharmacological Activities

1. Antitumor Activity:
Research indicates that compounds related to this compound exhibit antitumor properties. For instance, derivatives have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

2. Antiviral Effects:
The compound's structural analogs have demonstrated antiviral activity against viruses such as SARS-CoV and MERS-CoV. Studies report that certain derivatives can inhibit viral replication significantly, with IC50 values indicating potent activity .

3. Interaction with Enzymatic Pathways:
The biological activity of this compound may involve the modulation of key enzymatic pathways. For example, it has been suggested that such compounds could act as phosphodiesterase inhibitors, which play a critical role in cellular signaling .

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on human cancer cell lines revealed that the compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antiviral Activity Against SARS-CoV
In vitro experiments demonstrated that derivatives of this compound effectively reduced viral load in infected cells. The most potent analog exhibited an IC50 value of 6.40 μM against the main protease of SARS-CoV, showcasing its potential as a therapeutic agent against viral infections .

Data Tables

Activity Type IC50 Value (μM) Reference
Antiviral (SARS-CoV)6.40
Antitumor (Cell Line A)5.50
Enzyme Inhibition10 nM

Q & A

Q. What are the common synthetic routes for Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a propargyl ether precursor and methylamine, followed by HCl salt formation. For example, in multi-step syntheses of complex molecules like LYMTACs, intermediates with propargyl ether groups are generated using tert-butyl carbamate protection and deprotection steps . Key optimizations include:
  • Catalysts/Solvents : Use polar aprotic solvents (e.g., DCM, THF) and coupling agents like EDC/HOBt for amide bond formation.
  • Temperature Control : Reactions often proceed at 0°C to room temperature to minimize side reactions.
  • Purification : Column chromatography (SiO₂, petroleum ether/ethyl acetate gradients) or recrystallization improves purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : The propargyl group shows characteristic triplets for terminal alkynes (~2.5 ppm for protons, ~70–85 ppm for carbons). The ethylamine backbone appears as multiplets in the 3.0–4.0 ppm range (¹H) and 40–60 ppm (¹³C) .
  • Mass Spectrometry : ESI-MS typically detects the [M+H]⁺ ion (e.g., m/z 233.1 for a related intermediate) .
  • X-ray Crystallography : For unambiguous confirmation, SHELX software (e.g., SHELXL) refines crystal structures using diffraction data .

Advanced Research Questions

Q. How can stereochemical conflicts in derivatives of this compound be resolved during synthesis?

  • Methodological Answer :
  • Chiral Separation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) to isolate enantiomers.
  • Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for stereoisomer interconversion.
  • Crystallography : Single-crystal XRD with SHELX refines absolute configurations . For example, describes isolating diastereomers via TLC and column chromatography after epimerization.

Q. What strategies mitigate side reactions (e.g., alkyne dimerization) during click chemistry applications of this compound?

  • Methodological Answer :
  • Catalyst Selection : Cu(I) catalysts (e.g., CuBr) with stabilizing ligands (TBTA) suppress Glaser coupling.
  • Reaction Conditions : Conduct azide-alkyne cycloaddition under inert atmospheres (N₂/Ar) at 25–40°C.
  • In Situ Monitoring : Use FT-IR to track alkyne consumption (C≡C peak at ~2100 cm⁻¹) .

Q. How do structural modifications (e.g., propargyl vs. alkyl ethers) impact the compound’s reactivity in polymer or drug conjugate synthesis?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (e.g., replacing propargyl with methyl ether) and evaluate reaction kinetics via LC-MS.
  • Mechanistic Probes : Isotopic labeling (e.g., ¹³C-propargyl) tracks bond formation in intermediates.
  • Thermal Analysis : DSC/TGA assesses stability differences in polymeric derivatives .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported reaction yields for this compound across literature sources?

  • Methodological Answer :
  • Systematic Reproducibility Tests : Vary solvent purity, catalyst batches, and drying methods (e.g., molecular sieves for amine precursors).
  • Meta-Analysis : Use databases like Reaxys to compare yields under similar conditions (e.g., THF vs. DMF).
  • Error Sources : Impurities in starting materials (e.g., residual moisture in HCl salts) often explain yield inconsistencies .

Analytical & Computational Tools

Q. Which software tools are recommended for modeling the electronic properties of this compound?

  • Methodological Answer :
  • Gaussian 16 : Calculates HOMO/LUMO energies and Fukui indices to predict nucleophilic/electrophilic sites.
  • VASP : Models surface interactions for catalytic applications.
  • SHELX Suite : Processes crystallographic data to validate bond angles and torsional strain .

Applications in Drug Development

Q. What role does this compound play in targeted protein degradation (e.g., PROTACs/LYMTACs)?

  • Methodological Answer :
  • Linker Design : The propargyl group enables "clickable" bioconjugation to lysosome-targeting moieties. For example, describes its use in LYMTACs to recruit lysosomal membrane proteins.
  • In Vitro Validation : Cell-based assays (e.g., Western blotting) confirm target degradation efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride
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Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride

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